molecular formula C27H24N2O6 B2694631 Methyl 2-{[6-(2-methoxybenzamido)-2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetate CAS No. 1206990-52-4

Methyl 2-{[6-(2-methoxybenzamido)-2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetate

Cat. No.: B2694631
CAS No.: 1206990-52-4
M. Wt: 472.497
InChI Key: JXZRUOMOPSNWJR-UHFFFAOYSA-N
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Description

Methyl 2-{[6-(2-methoxybenzamido)-2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxybenzamido and methoxyphenyl groups. It is primarily used in scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[6-(2-methoxybenzamido)-2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetate typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction utilizes palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[6-(2-methoxybenzamido)-2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetate can undergo various chemical reactions, including:

    Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various quinoline derivatives with altered functional groups.

Scientific Research Applications

Methyl 2-{[6-(2-methoxybenzamido)-2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its pharmacological potential, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{[6-(2-methoxybenzamido)-2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetate involves its interaction with specific molecular targets. The quinoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[6-(2-methoxybenzamido)-2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetate is unique due to its specific substitutions on the quinoline core, which confer distinct chemical and biological properties. These substitutions can enhance its reactivity and potential as a pharmacological agent compared to simpler quinoline derivatives.

Properties

IUPAC Name

methyl 2-[6-[(2-methoxybenzoyl)amino]-2-(4-methoxyphenyl)quinolin-4-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O6/c1-32-19-11-8-17(9-12-19)23-15-25(35-16-26(30)34-3)21-14-18(10-13-22(21)29-23)28-27(31)20-6-4-5-7-24(20)33-2/h4-15H,16H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZRUOMOPSNWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4OC)C(=C2)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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